molecular formula C10H11N3O4S B14478099 4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide CAS No. 65513-55-5

4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide

Cat. No.: B14478099
CAS No.: 65513-55-5
M. Wt: 269.28 g/mol
InChI Key: LSCLIMUEKKRFQU-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide is a chemical compound with a complex structure that includes an imidazolidinone ring and a benzenesulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide typically involves the reaction of 4-methylimidazolidine-2,5-dione with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzenesulfonamide
  • 4-(4-Methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]acetic acid
  • (2,5-Dioxo-4-imidazolidinyl)acetyl chloride

Uniqueness

4-(4-Methyl-2,5-dioxo-1-imidazolidinyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazolidinone ring and a benzenesulfonamide group makes it particularly versatile in various applications .

Properties

CAS No.

65513-55-5

Molecular Formula

C10H11N3O4S

Molecular Weight

269.28 g/mol

IUPAC Name

4-(4-methyl-2,5-dioxoimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H11N3O4S/c1-6-9(14)13(10(15)12-6)7-2-4-8(5-3-7)18(11,16)17/h2-6H,1H3,(H,12,15)(H2,11,16,17)

InChI Key

LSCLIMUEKKRFQU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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